2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple stepsThe final step involves the formation of the acetamide moiety through a reaction with 4-methylphenyl acetic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of reduced triazole derivatives or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced triazole derivatives or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-({4-Allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({4-Allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
Uniqueness
The unique combination of the allyl group, dimethylanilino moiety, and triazole ring in 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a triazole ring and an allyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of this compound is C21H22N4OS. The presence of the triazole moiety is significant as it is known to exhibit various pharmacological properties. The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Allyl Group : Contributes to the compound's reactivity and biological activity.
- Sulfanyl Group : Enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates significant activity against various bacterial strains. For example:
- In vitro Studies : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ampicillin .
Anticancer Properties
The potential anticancer effects of this compound have been explored in several studies. The triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells through activation of caspases .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-{[5-(3-Methylphenyl)triazol]-3-YL}thio-N-(p-tolyl)acetamide | Contains a triazole and thioether | Lacks the allyl group |
1-{[5-(2-Methylphenyl)triazol]-3-YL}sulfanyl-N-(p-tolyl)acetamide | Similar triazole structure | Different substitution pattern on phenyl rings |
3-{[5-(4-Chlorophenyl)triazol]-3-YL}thio-N-(methyl)acetamide | Incorporates a chlorine substituent | Varying halogen presence affects reactivity |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antifungal Activity : A study demonstrated that derivatives of this compound were effective against Candida albicans, showcasing potential for treating fungal infections .
- Chemopreventive Effects : Research indicated that mercapto-substituted 1,2,4-triazoles exhibit chemopreventive properties against cancer by modulating oxidative stress pathways .
Properties
CAS No. |
538337-55-2 |
---|---|
Molecular Formula |
C23H27N5OS |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[[5-[(2,6-dimethylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H27N5OS/c1-5-13-28-20(14-24-22-17(3)7-6-8-18(22)4)26-27-23(28)30-15-21(29)25-19-11-9-16(2)10-12-19/h5-12,24H,1,13-15H2,2-4H3,(H,25,29) |
InChI Key |
FZFXJIMAENOWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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